molecular formula C26H28N2O3S B4396679 (4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone

(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone

Cat. No.: B4396679
M. Wt: 448.6 g/mol
InChI Key: HETZSKCMNADMNT-UHFFFAOYSA-N
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Description

    Reagents: 4-(benzoyl)piperazine, benzylsulfonylmethyl chloride

    Conditions: Reflux in an appropriate solvent with a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then subjected to further reactions to introduce the benzoyl and benzylsulfonylmethyl groups.

  • Step 1: Formation of 1-benzylpiperazine

      Reagents: Piperazine, benzyl chloride

      Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Corresponding substituted piperazines

Scientific Research Applications

(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone involves its interaction with specific molecular targets. The benzyl and benzoyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine: Shares the benzyl group but lacks the benzoyl and benzylsulfonylmethyl groups.

    4-benzoylpiperazine: Contains the benzoyl group but lacks the benzyl and benzylsulfonylmethyl groups.

    1-benzyl-4-(benzylsulfonyl)piperazine: Contains the benzyl and benzylsulfonyl groups but lacks the benzoyl group.

Uniqueness

(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone is unique due to the presence of all three functional groups (benzyl, benzoyl, and benzylsulfonylmethyl), which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(benzylsulfonylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c29-26(28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)25-13-11-24(12-14-25)21-32(30,31)20-23-9-5-2-6-10-23/h1-14H,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETZSKCMNADMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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